molecular formula C20H22ClN3O3 B2751223 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide CAS No. 1396800-79-5

2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2751223
CAS No.: 1396800-79-5
M. Wt: 387.86
InChI Key: KABIOEOGMQJFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Scientific Research Applications

Chlorophenoxy Compounds and Their Applications

Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxy)acetic acid (MCPA), are widely used herbicides for agricultural and residential applications. These compounds have been studied for their potential toxicological effects and mechanisms of action, including carcinogenic outcomes. Although epidemiologic studies suggest a possible association with certain cancers, toxicological and regulatory assessments generally consider them not likely to be carcinogenic, pointing to their safety for use under regulated conditions (Stackelberg, 2013).

Allosteric Modifiers of Hemoglobin

Research on allosteric modifiers of hemoglobin has identified compounds that can decrease the oxygen affinity of human hemoglobin A. This includes derivatives with structural similarities to chlorophenoxy compounds, indicating potential applications in medical and biological fields, such as treatments for conditions related to depleted oxygen supply (Randad et al., 1991).

Spectroscopic and Quantum Mechanical Studies

Compounds structurally related to 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide have been explored for their spectroscopic properties and potential applications. Studies involve evaluating their photovoltaic efficiency and light-harvesting capabilities, suggesting applications in dye-sensitized solar cells (DSSCs) and possibly highlighting a direction for research into the specific compound (Mary et al., 2020).

Therapeutic Effects and Neuroprotection

Novel derivatives similar in structure have been synthesized and evaluated for their therapeutic efficacy against diseases such as Japanese encephalitis, indicating potential neuroprotective and antiviral effects. Such research points towards the possible exploration of the compound for therapeutic applications in neurology and virology (Ghosh et al., 2008).

Adsorption and Environmental Applications

Studies on adsorption thermodynamics of chlorophenoxy acetic acids on various materials suggest potential environmental applications, such as in the development of pesticide-sensitive membrane electrodes. This indicates possible research into the use of similar compounds in environmental monitoring and remediation technologies (Khan & Akhtar, 2011).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-17-1-3-18(4-2-17)27-14-19(25)23-13-15-7-11-24(12-8-15)20(26)16-5-9-22-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABIOEOGMQJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.